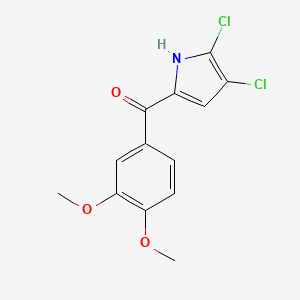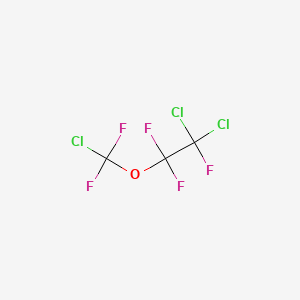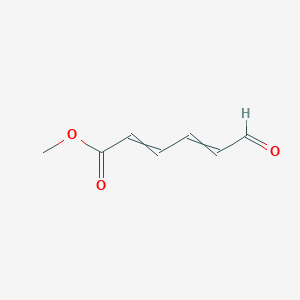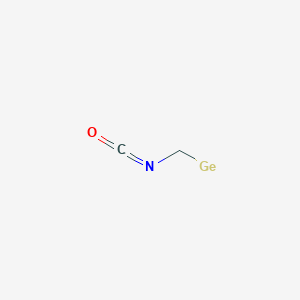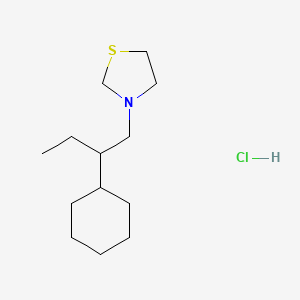
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride is a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclohexylbutyl)thiazolidine hydrochloride typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction can be carried out under physiological conditions without the need for a catalyst, making it a fast and efficient process . The reaction conditions can be tuned to improve the yield and selectivity of the product.
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often involve multicomponent reactions, click reactions, and green chemistry approaches. These methods aim to improve the selectivity, purity, and yield of the product while minimizing environmental impact .
化学反応の分析
Types of Reactions
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
科学的研究の応用
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(2-Cyclohexylbutyl)thiazolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(2-Cyclohexylbutyl)thiazolidine hydrochloride include other thiazolidine derivatives, such as:
- 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione
- Thiazole derivatives like sulfathiazole and ritonavir .
Uniqueness
What sets this compound apart from other similar compounds is its unique chemical structure, which imparts specific biological activities and properties. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable molecule in scientific research and industry .
特性
CAS番号 |
38920-83-1 |
|---|---|
分子式 |
C13H26ClNS |
分子量 |
263.87 g/mol |
IUPAC名 |
3-(2-cyclohexylbutyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H25NS.ClH/c1-2-12(10-14-8-9-15-11-14)13-6-4-3-5-7-13;/h12-13H,2-11H2,1H3;1H |
InChIキー |
BNBLWIGLBOIXDW-UHFFFAOYSA-N |
正規SMILES |
CCC(CN1CCSC1)C2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




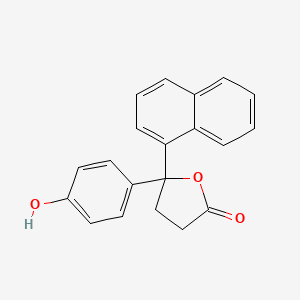
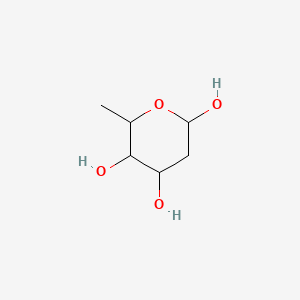
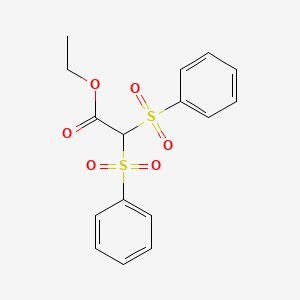

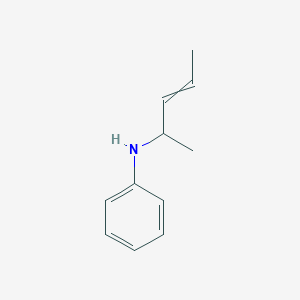

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
